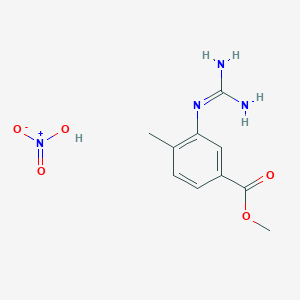

Methyl 3-guanidino-4-methylbenzoate nitrate

Description

Properties

IUPAC Name |

methyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.HNO3/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12;2-1(3)4/h3-5H,1-2H3,(H4,11,12,13);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHRCNFZNRMPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025716-99-7 | |

| Record name | 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester nitrate; methyl3-guanidino-4-methyl-benzoate, nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-guanidino-4-methylbenzoate nitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUW6G6TQ72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-guanidino-4-methylbenzoate nitrate typically involves the esterification of 3-guanidino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The resulting ester is then treated with nitric acid to form the nitrate salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-guanidino-4-methylbenzoate nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitrate group to an amine group.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted guanidino compounds .

Scientific Research Applications

Methyl 3-guanidino-4-methylbenzoate nitrate is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: Its role in the synthesis of Nilotinib Hydrochloride makes it crucial in cancer research and treatment.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry

Mechanism of Action

The mechanism of action of Methyl 3-guanidino-4-methylbenzoate nitrate involves its interaction with specific molecular targets. In the synthesis of Nilotinib Hydrochloride, it acts as a precursor that undergoes further chemical transformations. The guanidino group plays a key role in binding to target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds share structural or functional similarities with methyl 3-guanidino-4-methylbenzoate nitrate, as identified via cheminformatics and literature (Table 1):

Table 1: Structural Analogs and Key Features

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Ethyl 3-guanidino-4-methylbenzoate nitrate | 93982-96-8 | 0.52 | Ethyl ester (vs. methyl ester) |

| 1-(4-Nitrophenyl)guanidine nitrate | 5637-42-3 | 0.74 | Nitrophenyl substituent (vs. methylbenzoate) |

| 1-(4-Cyanophenyl)guanidine hydrochloride | 641569-96-2 | 0.52 | Cyanophenyl substituent; hydrochloride salt |

| (S)-Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | N/A | Aminoethyl group (vs. guanidino) |

Key Observations :

- Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 93982-96-8) differs only in the ester group (ethyl vs. methyl), which may marginally alter solubility and metabolic stability .

- (S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6) lacks the guanidino group, reducing hydrogen-bonding capacity and ionic character .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | Ethyl Analog (CAS 93982-96-8) | 1-(4-Nitrophenyl)guanidine Nitrate |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₅ | C₁₁H₁₄N₄O₅ | C₇H₇N₅O₃ |

| Molecular Weight (g/mol) | 268.23 | 282.26 | 209.16 |

| Melting Point | Not reported | Not reported | >250°C (decomposes) |

| Solubility (Water) | Moderate (nitrate salts generally soluble) | Slightly lower (ethyl ester) | Low (nonpolar nitrophenyl group) |

| Stability | Stable under dry conditions | Similar | Sensitive to heat/impact |

Key Insights :

- 1-(4-Nitrophenyl)guanidine nitrate (CAS 5637-42-3) shows lower solubility and higher thermal instability, consistent with nitrophenyl compounds used in explosives .

Biological Activity

Methyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 1025716-99-7) is a compound of significant interest in pharmaceutical research due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a guanidine moiety attached to a methyl-substituted benzoate, along with a nitrate group. Its molecular formula is . The compound typically appears as a white solid powder with high purity (≥98% by HPLC) and low moisture content (≤0.5% drying weight loss) .

Synthesis

The synthesis of this compound involves the esterification of 3-guanidino-4-methylbenzoic acid with methanol, followed by nitration using nitric acid. This process requires careful control of reaction conditions to ensure high yields and purity .

This compound exhibits biological activity primarily through its interaction with various enzymes and proteins. Its guanidino group is crucial for binding to target proteins, influencing their activity. The compound has been noted for its role in enzyme inhibition studies, particularly in the context of cancer treatment as it serves as an intermediate in the synthesis of Nilotinib Hydrochloride, a drug used for chronic myeloid leukemia .

Pharmacological Implications

Research indicates that this compound may possess antimicrobial properties and can act as an antioxidant . These activities are essential for its potential applications in treating various diseases.

Case Studies

- Enzyme Inhibition Studies : A study investigated the compound's effect on specific enzymes involved in metabolic pathways. Results showed that this compound effectively inhibited certain enzymes, leading to altered metabolic profiles in treated cells .

- Cancer Research Applications : In experimental models, this compound was utilized as a precursor for synthesizing Nilotinib. The resulting drug demonstrated significant efficacy against chronic myeloid leukemia cells by inhibiting tyrosine kinases .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-guanidino-4-methylbenzoate nitrate | Ethyl group instead of methyl | Slightly different solubility and reactivity |

| Methyl 3-amino-4-methylbenzoate | Amino group instead of guanidine | Lacks the potential biological activity related to guanidine |

| Guanidine | Simple structure without aromatic ring | Lacks the benzoate moiety, limiting applications |

This comparison highlights how the unique combination of the guanidine group and aromatic structure enhances its reactivity and potential applications compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-guanidino-4-methylbenzoate nitrate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sequential nitration and guanidinylation. For example, nitration of methyl 4-methylbenzoate derivatives can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration . Subsequent guanidinylation may employ guanidine hydrochloride in the presence of a base (e.g., KOH) in ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry (ESI-MS) for molecular ion confirmation. Cross-validate with -NMR to confirm substitution patterns (e.g., aromatic proton splitting for nitro and guanidino groups) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key metrics: R-factor < 5%, bond length accuracy ±0.01 Å .

- FT-IR : Confirm functional groups (e.g., nitrate ester C–O stretch at ~1270 cm, guanidine N–H bend at ~1650 cm) .

- NMR : -NMR detects methyl (δ 20–25 ppm) and aromatic carbons (δ 120–140 ppm), while -NMR resolves guanidino NH signals (δ 6.5–7.5 ppm, broad) .

Advanced Research Questions

Q. How do thermal decomposition kinetics of this compound vary under oxidative vs. inert atmospheres?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 10°C/min under N and O. Decomposition onset temperatures (T) and activation energy (E) via Flynn-Wall-Ozawa method reveal stability differences. For example, oxidative conditions may lower T by 20–30°C due to nitrate ester radical chain reactions. Compare with methyl nitrate analogs (e.g., CHONO decomposition at 150–200°C) .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for guanidine-containing benzoates?

- Methodological Answer :

- Controlled assays : Use standardized cell lines (e.g., HEK-293 for cytotoxicity) and normalize to internal controls (e.g., β-actin).

- Interference checks : Test for nitrate reductase activity (common in microbial assays) using recombinant enzymes (e.g., NADPH-dependent nitrate reductase) to confirm compound stability .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to address variability in EC values across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., ion channels)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with homology-modeled targets (e.g., NMDA receptors). Focus on hydrogen bonding between the guanidino group and GluN1 subunit residues.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with experimental IC data .

Contradiction Analysis

- Synthesis Yield Variability : Discrepancies in nitration yields (40–75%) arise from differing acid ratios (e.g., HNO:HSO at 1:3 vs. 1:2). Optimize via DoE (Design of Experiments) with temperature (−5°C to 10°C) and stoichiometry as factors .

- Bioactivity Inconsistencies : Conflicting IC values (e.g., 10 µM vs. 50 µM) may stem from assay interference by nitrate byproducts. Pre-treat samples with nitrate reductase to isolate parent compound effects .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.